Methyl 3-bromoindole-6-carboxylate
Overview
Description
“Methyl 3-bromoindole-6-carboxylate” is a chemical compound with the CAS Number: 860457-92-7 . Its molecular formula is C10H8BrNO2 and it has a molecular weight of 254.08 . It is a white to brown solid and is stored at +4°C .
Molecular Structure Analysis
The IUPAC name for “Methyl 3-bromoindole-6-carboxylate” is methyl 3-bromo-1H-indole-6-carboxylate . The InChI Code is 1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 . The InChI key is YSCNGZSJIYDSOC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 3-bromoindole-6-carboxylate” has a boiling point of 386.2±22.0 °C (Predicted) . Its density is 1.629 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pKa value is 14.13±0.30 (Predicted) .Scientific Research Applications
Application in Synthesis of Indole Derivatives
- Summary of the Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body, including cancer cells and microbes .
- Methods of Application or Experimental Procedures: The reaction of compound 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .
- Summary of Results or Outcomes: The synthesis of indole derivatives has been successful, with good yields reported. These compounds show various biologically vital properties .
Application in Synthesis of 5,6-Dibromoindoles
- Summary of the Application: Methyl indole-3-carboxylate can be used in the synthesis of 5,6-dibromoindoles, which are important building blocks in the synthesis of natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2′-demethylaplysinopsin .
- Methods of Application or Experimental Procedures: The treatment of methyl indole-3-carboxylate with bromine in acetic acid gives methyl 5,6-dibromoindole-3-carboxylate regioselectively. The parent 5,6-dibromoindole can be accessed via a one-pot, microwave-mediated ester hydrolysis and decarboxylation .
- Summary of Results or Outcomes: The synthesis of 5,6-dibromoindoles has been successful, and these compounds have been used in the synthesis of various indole derivatives .
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCNGZSJIYDSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693845 | |
Record name | Methyl 3-bromo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromoindole-6-carboxylate | |
CAS RN |
860457-92-7 | |
Record name | Methyl 3-bromo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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